

Application Notes and Protocols for In Vivo Administration of PF15 TFA

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Compound of Interest		
Compound Name:	PF15 TFA	
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Introduction

PF-06463922, also known as Lorlatinib, is a potent, selective, and brain-penetrant next-generation inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2][3] Its trifluoroacetate (TFA) salt is a common formulation used in preclinical research. PF-06463922 has demonstrated significant anti-tumor activity in various cancer models, including those that have developed resistance to earlier generation inhibitors like crizotinib.[1][4][5] This document provides a detailed guide for the in vivo administration of PF15 TFA in preclinical mouse models, covering its mechanism of action, formulation, administration protocols, and expected outcomes.

Mechanism of Action

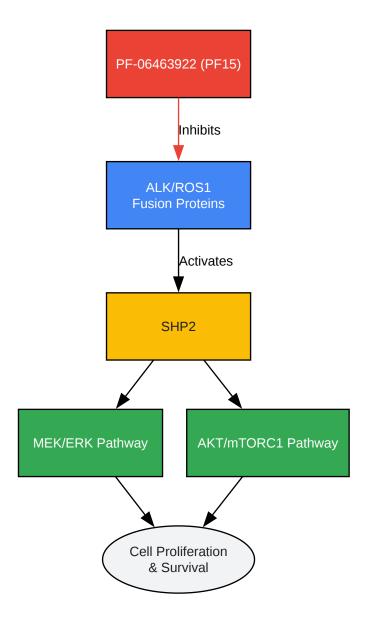
PF-06463922 is an ATP-competitive inhibitor that targets the kinase activity of ALK and ROS1. [3] In cancer, chromosomal rearrangements can lead to the formation of fusion proteins involving these kinases, resulting in their constitutive activation and driving oncogenic signaling. PF-06463922 effectively inhibits the autophosphorylation of these fusion kinases, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[1][2] Specifically, it has been shown to suppress the phosphorylation of downstream effectors such as SHP2, ERK1/2, AKT, and MEK1/2.[1][2]



A key advantage of PF-06463922 is its efficacy against a range of mutations in ALK and ROS1 that confer resistance to other inhibitors.[1][5] For instance, it shows potent activity against the crizotinib-resistant ROS1G2032R and ALKL1196M and ALKG1269A mutations.[1][5]

Signaling Pathway

The inhibitory action of PF-06463922 on ALK and ROS1 fusion proteins leads to the downregulation of key oncogenic signaling cascades. A simplified representation of this pathway is depicted below.



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Caption: PF-06463922 inhibits ALK/ROS1, blocking downstream signaling pathways.



Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo anti-tumor efficacy of PF-06463922 from various preclinical studies.

Table 1: In Vitro Potency of PF-06463922

Cell Line	Target	IC50 (nM)	Reference	
HCC78	SLC34A2-ROS1	1.3	[1]	
BaF3	CD74-ROS1	0.6	[1]	
NIH 3T3	CD74-ROS1G2032R	1.0 - 10	[2]	
H3122	EML4-ALK	< 10	[5]	
H3122	EML4-ALKL1196M	15 - 43	[5]	
H3122	EML4-ALKG1269A	14 - 80	[5]	
NB-1643	ALKR1275Q	~10-30	[4]	
SH-SY5Y	ALKF1174L	~10-30	[4]	

Table 2: In Vivo Efficacy of PF-06463922 in Mouse Models



Tumor Model	Mouse Strain	Dose and Route	Treatment Duration	Outcome	Reference
FIG-ROS1 GBM	Genetically Engineered Mouse	Not specified	7 and 14 days	Significant tumor regression	[1][2]
NIH 3T3- CD74- ROS1G2032 R Xenograft	Not specified	1.0, 3.0, 10 mg/kg/day	Not specified	28%, 44%, 90% tumor growth inhibition	[2]
NB1643 Xenograft	CB17 scid	10 mg/kg/day, oral	~25 days	Complete tumor regression	[4]
SH-SY5Y Xenograft	CB17 scid	10 mg/kg/day, oral	~30 days	Complete tumor regression	[4]
H3122 EML4- ALKL1196M Xenograft	Not specified	Not specified	Not specified	Superior efficacy compared to crizotinib	[5]

Experimental Protocols

Protocol 1: Preparation of PF15 TFA Formulation for Oral Gavage

This protocol describes the preparation of a **PF15 TFA** dosing solution. Due to the poor aqueous solubility of many kinase inhibitors, a co-solvent formulation is often necessary.

Materials:

- PF-06463922 TFA salt
- Dimethyl sulfoxide (DMSO), sterile



- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile saline (0.9% NaCl) or sterile water
- Sterile microcentrifuge tubes
- Vortex mixer
- Warming bath or block (optional)

Procedure:

- Calculate the required amount of PF15 TFA: Based on the desired dose (e.g., 10 mg/kg) and
 the number and weight of the mice, calculate the total amount of PF15 TFA needed. Account
 for the molecular weight difference between the free base and the TFA salt if necessary.
- Prepare the vehicle solution: A common vehicle for oral administration of poorly soluble compounds consists of DMSO, PEG300, Tween-80, and saline.[6][7] A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- Dissolve PF15 TFA:
 - Weigh the calculated amount of PF15 TFA and place it in a sterile microcentrifuge tube.
 - Add the required volume of DMSO to dissolve the compound completely. Vortex thoroughly. Gentle warming (e.g., at 37°C) may aid dissolution.[2]
 - Sequentially add PEG300 and Tween-80, vortexing well after each addition to ensure a homogenous mixture.
 - Slowly add the sterile saline or water dropwise while continuously vortexing to prevent precipitation of the compound.
- Final Formulation: The final formulation should be a clear solution or a stable suspension.
 Prepare the formulation fresh daily before administration.



Protocol 2: In Vivo Administration of PF15 TFA via Oral Gavage

This protocol outlines the procedure for administering the prepared **PF15 TFA** formulation to mice.

Materials:

- Prepared PF15 TFA dosing solution
- Appropriately sized oral gavage needles (e.g., 20-22 gauge, curved)
- 1 mL syringes
- Animal scale

Procedure:

- Animal Handling and Dosing Calculation:
 - Weigh each mouse accurately before dosing.
 - Calculate the specific volume of the PF15 TFA formulation to be administered to each mouse based on its body weight and the desired dose.
- Administration:
 - Gently restrain the mouse.
 - Draw the calculated volume of the dosing solution into a 1 mL syringe fitted with an oral gavage needle.
 - Carefully insert the gavage needle into the mouse's esophagus and deliver the solution into the stomach.
 - Monitor the mouse briefly after administration to ensure there are no adverse reactions.

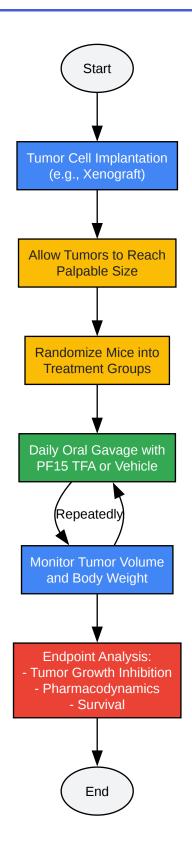


• Treatment Schedule: Administer the formulation once daily or as determined by the experimental design.[2][4]

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study using **PF15 TFA**.





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Caption: Workflow for an in vivo study of **PF15 TFA** in a xenograft model.



Safety and Handling

- **PF15 TFA** is a potent compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
- The trifluoroacetate component is a strong acid in its pure form; however, as a salt in this formulation, the risk is reduced. Standard laboratory safety procedures should be followed.
- All animal procedures should be performed in accordance with institutional guidelines and approved animal care and use protocols.

Troubleshooting

- Precipitation of the compound: If the compound precipitates out of solution during preparation, try slightly increasing the proportion of co-solvents (DMSO, PEG300) or using gentle warming and sonication. Ensure the aqueous phase is added slowly with vigorous mixing.
- Toxicity in animals: If signs of toxicity (e.g., significant weight loss, lethargy) are observed, consider reducing the dose or evaluating an alternative vehicle formulation.

By following these guidelines, researchers can effectively conduct in vivo studies to evaluate the efficacy and mechanism of action of **PF15 TFA** in various preclinical cancer models.

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